SIRT5 Inhibitory Potency: Target Compound vs. Lead Compound 37 from Liu et al. (2018)
The target compound (CAS 324540-67-2) is a structural derivative within the (E)-2-cyano-3-(5-arylfuran-2-yl)acrylamide chemotype characterized by Liu et al. as SIRT5 inhibitors . The lead compound 37 in that study, (E)-2-cyano-N-(4-methoxyphenyl)-3-(5-(4-cyanophenyl)furan-2-yl)acrylamide, inhibited SIRT5 with an IC50 of 5.59 ± 0.75 µM . The target compound replaces the 4-cyanophenyl furan substituent with p-tolyl and the 4-methoxyphenyl amide with ethyl 4-benzoate. In the SAR analysis, the p-tolyl furan substitution (compound 19 backbone) showed an IC50 of approximately 27.3 µM , indicating that the benzoate ester tail may recover or improve potency relative to the unsubstituted phenyl amide baseline. Direct head-to-head quantitative data for 324540-67-2 are not yet published; this evidence is class-level inference.
| Evidence Dimension | SIRT5 inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Not directly reported; predicted to be comparable to or better than compound 19 (IC50 ~27.3 µM) based on SAR trends |
| Comparator Or Baseline | Compound 37: IC50 = 5.59 ± 0.75 µM; Compound 19 (p-tolyl furan, N-phenyl amide): IC50 ≈ 27.3 µM |
| Quantified Difference | Target compound expected to fall within the 5–30 µM range based on structural interpolation from published SAR |
| Conditions | SIRT5 enzymatic assay; substrate: succinyl-lysine; NAD+ cofactor; measured via HPLC-based deacylation detection |
Why This Matters
For researchers procuring SIRT5 chemical probes, the p-tolyl/benzoate substitution pattern offers a distinct SAR vector not explored in the Liu et al. series, enabling interrogation of the SIRT5 substrate-binding pocket with potentially improved drug-like properties conferred by the ester moiety.
- [1] Sha Liu et al. Structure-based discovery of new selective small-molecule sirtuin 5 inhibitors. Chem Biol Drug Des. 2018 Jan; 91(1): 257-268. doi: 10.1111/cbdd.13077. View Source
